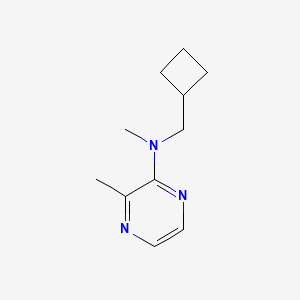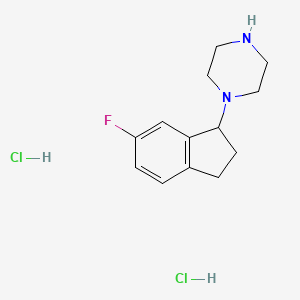
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is a chemical compound that features a fluorinated indane moiety linked to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Indane Moiety: The starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, is synthesized through a series of reactions involving fluorination and cyclization.
Piperazine Coupling: The indane moiety is then coupled with piperazine under specific conditions, often involving a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indane moiety to more saturated forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Mécanisme D'action
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The fluorinated indane moiety can interact with various enzymes or receptors, potentially modulating their activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
- 2,3-dihydro-1H-indene-1-acetic acid
Uniqueness
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is unique due to the presence of both a fluorinated indane moiety and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H19Cl2FN2 |
|---|---|
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17FN2.2ClH/c14-11-3-1-10-2-4-13(12(10)9-11)16-7-5-15-6-8-16;;/h1,3,9,13,15H,2,4-8H2;2*1H |
Clé InChI |
QPFYMGFVUMHMLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N3CCNCC3)C=C(C=C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


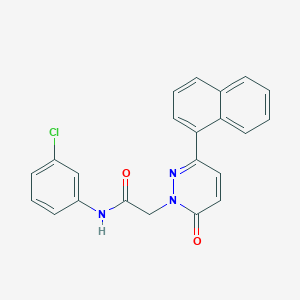


![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)

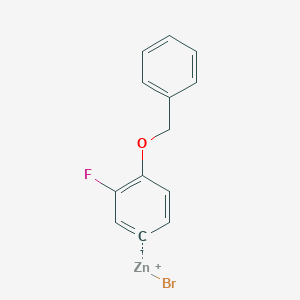
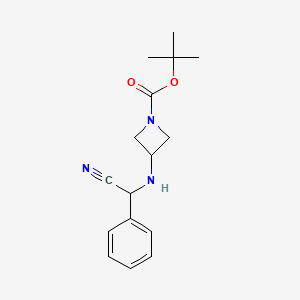
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
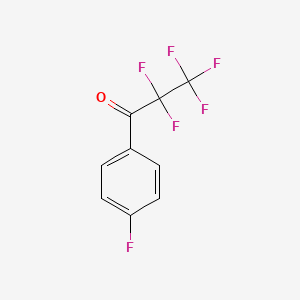
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
